Methyl 3-amino-4-bromobenzo[b]thiophene-2-carboxylate
Description
Methyl 3-amino-4-bromobenzo[b]thiophene-2-carboxylate is a heterocyclic compound that belongs to the class of benzothiophenes. Benzothiophenes are naturally occurring heterocycles found in petroleum deposits and have significant applications in organic semiconductors and medicinal chemistry
Properties
IUPAC Name |
methyl 3-amino-4-bromo-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c1-14-10(13)9-8(12)7-5(11)3-2-4-6(7)15-9/h2-4H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZIMOTXTFBGFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=CC=C2Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing methyl 3-amino-4-bromobenzo[b]thiophene-2-carboxylate involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to 3-aminobenzo[b]thiophenes in yields ranging from 58% to 96% . Another method involves the reaction of 3-amino-4-bromobenzo[b]thiophene with methyl chloroformate under controlled temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale microwave-assisted synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure scalability and reproducibility, making it suitable for industrial applications .
Chemical Reactions Analysis
Cross-Coupling Reactions
The bromine substituent at the 4-position facilitates transition metal-catalyzed coupling reactions.
Suzuki-Miyaura Coupling :
This reaction enables the introduction of aryl or heteroaryl groups via palladium catalysis. For example, coupling with 4-methoxyphenylboronic acid under standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C) yields biaryl derivatives.
Ullmann-Type Coupling :
Copper-catalyzed coupling with aryl halides has been demonstrated under mild conditions. A study using CuI/l-proline/K₃PO₄ in DMF at 110°C achieved a 62% yield when reacting with 4-iodoanisole (Table 1) .
Table 1: Ullmann Coupling with Aryl Halides
| Aryl Halide | Catalyst System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 4-Iodoanisole | CuI/l-proline/K₃PO₄ | DMF | 110 | 62 |
| 4-Bromoanisole | CuI/l-proline/K₃PO₄ | DMF | 110 | 38 |
Nucleophilic Aromatic Substitution
The electron-withdrawing ester group activates the bromine for nucleophilic displacement.
Amine Substitution :
Treatment with primary or secondary amines (e.g., morpholine) in DMF at 80–100°C replaces bromine with amine groups. Yields range from 50–85%, depending on steric and electronic factors .
Thiol Substitution :
Reaction with thiophenol in the presence of K₂CO₃ produces thioether derivatives, though competing ester hydrolysis may occur under basic conditions.
Cyclization Reactions
The amino group at the 3-position enables cyclocondensation to form fused heterocycles.
Diazepinone Formation :
Heating with DMF-DMA (dimethylformamide dimethyl acetal) at 120°C induces cyclization, yielding a tetracyclic diazepinone derivative in 41% yield (Scheme 1) .
Pyrimidine Synthesis :
Reaction with nitriles or amidines under microwave irradiation (130°C, DMSO) forms pyrimidine-fused benzothiophenes, a scaffold for kinase inhibitors .
Functional Group Modifications
Ester Hydrolysis :
The methyl ester is hydrolyzed to the carboxylic acid using NaOH/EtOH/H₂O (80°C, 4h), enabling further derivatization.
Amino Group Reactivity :
-
Diazotization : Forms diazonium salts for Sandmeyer reactions or azo couplings.
-
Acylation : Acetylation with acetic anhydride produces acetamide derivatives, enhancing solubility for biological assays .
Radical Pathways
Under copper catalysis, the bromine atom participates in atom-transfer radical reactions, though competing pathways may lead to byproducts like dehalogenated species .
Key Research Findings
-
Catalyst Optimization : Palladium-based systems (e.g., Pd(OAc)₂/XPhos) improve coupling efficiency for bulky substrates .
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Microwave Assistance : Reduces reaction times from hours to minutes (e.g., 15 min for cyclocondensation vs. 6h conventionally) .
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Selectivity Challenges : Competing reactions at the amino and bromine sites necessitate careful condition tuning .
Scientific Research Applications
Methyl 3-amino-4-bromobenzo[b]thiophene-2-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl 3-amino-4-bromobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact molecular pathways involved are still under investigation, but it is believed to target the LIMK1 and PIM kinase families .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate
- Methyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate
- Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate
Uniqueness
Methyl 3-amino-4-bromobenzo[b]thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom allows for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis .
Biological Activity
Methyl 3-amino-4-bromobenzo[b]thiophene-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Synthesis
The compound features a benzothiophene scaffold, which is known for its diverse biological properties. The synthesis of this compound can be achieved through microwave-assisted methods, which enhance yield and reduce synthesis time. For instance, the microwave irradiation of 2-halobenzonitriles with methyl thioglycolate has been reported to produce high yields of aminobenzothiophenes, including derivatives like this compound .
Anticancer Activity
This compound has been implicated in the inhibition of specific kinases involved in tumorigenesis. In particular, it targets PIM kinases (PIM1, PIM2, and PIM3), which play a significant role in cancer cell proliferation and survival. Compounds derived from the benzothiophene scaffold have shown nanomolar activity against these kinases, suggesting that this compound could be a promising candidate for further development as an anticancer agent .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated activity against various pathogens, with minimum inhibitory concentration (MIC) values suggesting potent antibacterial effects. For example, certain derivatives have shown MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal activity .
Cytotoxicity and Safety Profile
The safety profile of this compound is crucial for its potential therapeutic application. Studies assessing cytotoxicity have revealed that certain derivatives maintain low hemolytic activity (ranging from 3.23% to 15.22%) and exhibit noncytotoxic behavior at concentrations significantly higher than their MIC values (IC50 > 60 μM). This suggests a favorable safety profile for further exploration in clinical settings .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
